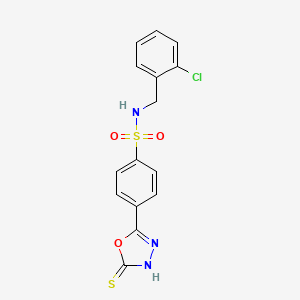N-(2-Chlorobenzyl)-4-(5-mercapto-1,3,4-oxadiazol-2-yl)benzenesulfonamide
CAS No.:
Cat. No.: VC15797909
Molecular Formula: C15H12ClN3O3S2
Molecular Weight: 381.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H12ClN3O3S2 |
|---|---|
| Molecular Weight | 381.9 g/mol |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C15H12ClN3O3S2/c16-13-4-2-1-3-11(13)9-17-24(20,21)12-7-5-10(6-8-12)14-18-19-15(23)22-14/h1-8,17H,9H2,(H,19,23) |
| Standard InChI Key | UYAPOZGLEQVWRA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC=C(C=C2)C3=NNC(=S)O3)Cl |
Introduction
Chemical Structure and Rational Design
Core Scaffold and Functional Groups
The molecule’s architecture centers on a benzenesulfonamide core modified at two critical positions:
-
Sulfonamide Nitrogen: Substituted with a 2-chlorobenzyl group, which enhances lipophilicity and may influence target binding through hydrophobic interactions.
-
Para-Position of the Benzene Ring: Functionalized with a 5-mercapto-1,3,4-oxadiazole heterocycle, introducing hydrogen-bonding capacity and electronic modulation via the sulfur atom .
The 1,3,4-oxadiazole ring is a five-membered heterocycle known for its metabolic stability and ability to engage in π-π stacking interactions with biological targets. The addition of a mercapto (-SH) group at the 5-position introduces redox activity and potential disulfide bridge formation, which could modulate cellular uptake or target engagement .
Synthetic Methodologies
Key Precursors and Reaction Pathways
The synthesis of N-(2-chlorobenzyl)-4-(5-mercapto-1,3,4-oxadiazol-2-yl)benzenesulfonamide likely involves multi-step protocols analogous to those reported for related derivatives :
Step 1: Formation of the 1,3,4-Oxadiazole Ring
-
Starting Material: 2,4-Dichloro-5-sulfamoylbenzhydrazide.
-
Reaction: Cyclization with orthoesters (e.g., triethyl orthoformate or orthoacetate) in refluxing glacial acetic acid yields 2,4-dichloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide .
-
Modification: Introduction of the mercapto group at the oxadiazole’s 5-position would require subsequent thiolation, potentially via nucleophilic substitution or oxidative methods.
Step 2: S<sub>N</sub>Ar Displacement at the Benzene Ring
-
Conditions: Phase-transfer catalysis (e.g., tetrabutylammonium bromide) in acetonitrile/water mixtures facilitates the substitution of the 2-chloro group with 2-chlorobenzylthiol .
-
Optimization: Yields improve under argon atmosphere, with typical isolated yields ranging from 58–81% for analogous reactions .
Step 3: N-Acylation or N-Alkylation
-
Reagents: Carbodiimide-mediated coupling with 2-chlorobenzylamine derivatives.
-
Solvents: Dichloromethane or DMF with 4-(dimethylamino)pyridine (DMAP) as a catalyst .
Table 1: Representative Reaction Conditions for Analogous Syntheses
| Step | Reactants | Catalyst/Solvent | Yield (%) |
|---|---|---|---|
| 1 | Benzhydrazide + Orthoester | Glacial AcOH, reflux | 69–82 |
| 2 | Dichlorosulfonamide + Thiol | TBAB/MeCN-H<sub>2</sub>O | 58–81 |
| 3 | Sulfonamide + Acyl chloride | DMAP/DCM | 45–75 |
Physicochemical and Pharmacokinetic Properties
Calculated Parameters
-
Log P: Estimated at 3.2–3.8 (moderate lipophilicity suitable for membrane permeability).
-
Molar Refractivity (CMR): ~95 cm<sup>3</sup>/mol, indicative of substantial polarizability.
-
Hydrogen Bond Donors/Acceptors: 3 donors (sulfonamide NH<sub>2</sub>, mercapto SH) and 6 acceptors (sulfonyl O, oxadiazole N/O) .
Solubility and Stability
-
Aqueous Solubility: Limited (<50 μM at pH 7.4) due to aromatic stacking and hydrophobic substituents.
-
Oxidative Stability: The mercapto group may render the compound susceptible to disulfide formation under physiological conditions.
In Vitro Anticancer Activity
Mechanistic Insights from Structural Analogs
While direct data on N-(2-chlorobenzyl)-4-(5-mercapto-1,3,4-oxadiazol-2-yl)benzenesulfonamide is unavailable, closely related compounds exhibit potent antiproliferative effects:
-
Analog NSC 754633: Demonstrated GI<sub>50</sub> values of 2.02–7.82 μM across 50 NCI-60 cancer cell lines, with particular efficacy against renal, CNS, and breast cancers .
-
Resistance Profile: Insensitivity observed in NCI/ADR-RES (multidrug-resistant ovarian cancer), suggesting P-glycoprotein-mediated efflux limitations .
Table 2: Antiproliferative Activity of Lead Analog NSC 754633
| Cancer Subpanel | Mean GI<sub>50</sub> (μM) | TGI (μM) | LC<sub>50</sub> (μM) |
|---|---|---|---|
| Leukemia | 4.21 | 18.34 | 32.89 |
| Non-Small Cell Lung | 3.78 | 15.12 | 28.45 |
| CNS | 3.24 | 12.68 | 24.91 |
| Renal | 2.95 | 11.02 | 22.15 |
Putative Targets and Pathways
-
Carbonic Anhydrase Inhibition: Benzenesulfonamides are established inhibitors of CAIX/XII isozymes, which regulate tumor pH and metastasis .
-
DNA-Interacting Agents: COMPARE analysis of analogs shows moderate correlation (PCC = 0.446–0.549) with actinomycin D and echinomycin, suggesting potential intercalation or topoisomerase inhibition .
Structure-Activity Relationships (SAR)
Impact of Substituents on Efficacy
-
2-Chlorobenzyl Group: Enhances target affinity through hydrophobic interactions; chlorine’s electron-withdrawing effect may stabilize charge-transfer complexes.
-
5-Mercapto-1,3,4-oxadiazole: The thiol group increases redox activity, potentially inducing oxidative stress in cancer cells. Removal or substitution (e.g., methyl) reduces potency .
Physicochemical Correlates
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume